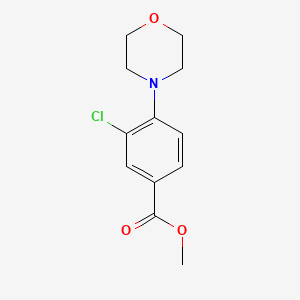

Methyl 3-chloro-4-morpholinobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPAJPGLLULBAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCOCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205925 | |

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314406-49-9 | |

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-chloro-4-(4-morpholinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Properties of Methyl 3-chloro-4-morpholinobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of Methyl 3-chloro-4-morpholinobenzoate, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible and detailed two-step synthetic pathway, including experimental protocols for the nucleophilic aromatic substitution to form the core 3-chloro-4-morpholinobenzoic acid intermediate, followed by its esterification. The guide also compiles key physicochemical and spectral data for the synthetic immediate precursor, offering a predictive profile for the target compound. All quantitative data is presented in structured tables, and the synthetic workflow and reaction mechanisms are illustrated with detailed diagrams.

Introduction

This compound (CAS No. 1314406-49-9) is a substituted aromatic compound incorporating a morpholine moiety, a common heterocycle in pharmacologically active molecules. The presence of the chloro, morpholino, and methyl ester functionalities makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. This guide details a practical synthetic approach and summarizes the known properties of its key precursor, providing a foundational resource for researchers in the field.

Proposed Synthesis of this compound

A robust two-step synthesis is proposed for the preparation of this compound. The synthesis commences with the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro-4-fluorobenzoic acid, with morpholine to yield 3-chloro-4-morpholinobenzoic acid. This intermediate is then subjected to Fischer esterification to afford the final product.

Overall Synthetic Workflow

The overall synthetic scheme is depicted below, outlining the transformation from the starting material to the final product.

Figure 1: Proposed two-step synthesis of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 3-chloro-4-morpholinobenzoic acid | 26586-20-9 | C₁₁H₁₂ClNO₃ | 241.67 | White to yellow solid[1] |

| This compound | 1314406-49-9 | C₁₂H₁₄ClNO₃ | 255.70 | Not specified[2] |

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis.

Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid

This procedure is based on a typical nucleophilic aromatic substitution reaction where a halogen on an activated aromatic ring is displaced by morpholine.

Reaction:

Experimental Procedure:

-

To a stirred solution of 3-chloro-4-fluorobenzoic acid (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add morpholine (2-3 equivalents) and an excess of a base such as potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture to a temperature between 100-150 °C. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 3-chloro-4-morpholinobenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This protocol describes the acid-catalyzed esterification of the carboxylic acid intermediate with methanol.

Reaction:

Experimental Procedure:

-

Suspend 3-chloro-4-morpholinobenzoic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5-10 mol%).

-

Heat the mixture to reflux and maintain this temperature for several hours. The reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reaction Mechanisms

The mechanisms for the key transformations are illustrated below.

Nucleophilic Aromatic Substitution Mechanism

Figure 2: Mechanism of Nucleophilic Aromatic Substitution.

Fischer Esterification Mechanism

Figure 3: Mechanism of Fischer Esterification.

Spectral Data (Precursor)

While spectral data for this compound is not available, the following table summarizes the key spectral information for related compounds, which can be used for comparative analysis of the synthesized intermediate and final product.

Table 2: Spectral Data of Related Compounds

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl 3-chlorobenzoate | 7.97 (s, 1H), 7.90 (d, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H), 3.89 (s, 3H)[3] | 165.7, 134.3, 132.8, 131.8, 129.6, 127.6, 52.3[3] | Data available for neat sample[4] |

| Methyl 3-chloro-4-hydroxybenzoate | Data for a blocked polyisocyanate derivative available[5] | Not readily available | Data available for KBr-Pellet and ATR[6] |

| 3-chloro-4-methylbenzoic acid | Not readily available | Not readily available | Data available for KBr and ATR[7] |

It is anticipated that the ¹H NMR spectrum of this compound would show characteristic signals for the morpholine protons (typically two triplets around 3.0-4.0 ppm), aromatic protons, and a singlet for the methyl ester group around 3.9 ppm. The ¹³C NMR would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the morpholine ring. The IR spectrum is expected to exhibit a strong carbonyl stretch for the ester group around 1720 cm⁻¹.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound. The proposed two-step synthetic route, involving a nucleophilic aromatic substitution followed by Fischer esterification, is a well-established and reliable method for accessing this class of compounds. The compiled data on the key intermediate, 3-chloro-4-morpholinobenzoic acid, serves as a valuable reference for researchers. This document is intended to facilitate the work of scientists and professionals in drug development by providing a solid starting point for the synthesis and further investigation of this and related molecules.

References

- 1. 3-Chloro-4-morpholinobenzoic Acid | 26586-20-9 [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Methyl 3-chloro-4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-4-morpholinobenzoate, a compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a substituted benzoate ester and a morpholine ring—this molecule holds potential for a range of biological activities. This document outlines a proposed synthetic route, estimated physicochemical and spectroscopic properties, a detailed experimental protocol for its synthesis, and an exploration of its potential pharmacological relevance. As this compound is not widely documented, a confirmed CAS number is not available at this time. All quantitative data presented are estimations based on structurally related and well-characterized molecules.

Chemical Identity and Estimated Properties

This compound is an aromatic ester. The presence of the chlorine atom and the morpholine group on the benzene ring, along with the methyl ester functionality, are expected to influence its chemical reactivity, solubility, and biological interactions.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound. These values are derived from data for structurally similar compounds such as methyl 3-chlorobenzoate and various morpholino-substituted aromatic compounds.

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₂H₁₄ClNO₃ | --- |

| Molecular Weight | 255.70 g/mol | --- |

| Appearance | Off-white to pale yellow solid | Based on similar substituted benzoates. |

| Melting Point | 80 - 95 °C | Estimated from related chloro- and morpholino-substituted aromatics. |

| Boiling Point | > 300 °C | Expected to be high due to molecular weight and polarity. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[1] | The morpholine moiety may slightly increase aqueous solubility compared to its non-morpholino counterpart.[1] |

| pKa (of protonated morpholine) | 4.5 - 5.5 | The electron-withdrawing nature of the aromatic ring will lower the pKa of the morpholine nitrogen compared to free morpholine. |

Estimated Spectroscopic Data

The following spectroscopic data are predicted for this compound. These estimations are based on characteristic chemical shifts and absorption bands for the functional groups present in the molecule.

| Spectroscopy | Estimated Data |

| ¹H NMR | * δ 7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the ester. * δ 7.6-7.8 ppm (s, 1H): Aromatic proton between the chloro and ester groups. * δ 7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the morpholine group. * δ 3.8-3.9 ppm (s, 3H): Methyl ester protons. * δ 3.7-3.9 ppm (t, 4H): Morpholine protons adjacent to oxygen. * δ 3.0-3.2 ppm (t, 4H): Morpholine protons adjacent to nitrogen. |

| ¹³C NMR | * δ ~165 ppm: Carbonyl carbon of the ester. * δ ~150 ppm: Aromatic carbon attached to the morpholine nitrogen. * δ ~130-135 ppm: Aromatic carbons. * δ ~120-125 ppm: Aromatic carbons. * δ ~66 ppm: Morpholine carbons adjacent to oxygen. * δ ~53 ppm: Methyl ester carbon. * δ ~48 ppm: Morpholine carbons adjacent to nitrogen. |

| IR (Infrared) | * ~2950-2800 cm⁻¹: C-H stretching (aliphatic). * ~1720 cm⁻¹: C=O stretching (ester). * ~1600, 1500 cm⁻¹: C=C stretching (aromatic). * ~1250 cm⁻¹: C-O stretching (ester). * ~1120 cm⁻¹: C-O-C stretching (morpholine). * ~800-850 cm⁻¹: C-Cl stretching. |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach would utilize a readily available starting material, Methyl 3-chloro-4-fluorobenzoate, and react it with morpholine. The fluorine atom is an excellent leaving group in SₙAr reactions on electron-deficient aromatic rings.

Synthetic Pathway Diagram

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

Methyl 3-chloro-4-fluorobenzoate

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Solvent and Nucleophile: Add anhydrous DMSO to dissolve the starting material, followed by the addition of morpholine (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of the target compound.

Potential Biological and Pharmacological Relevance

The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and its ability to engage in various biological interactions.[2][3][4] Morpholine-containing compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.[5][6][7][8][9][10]

The presence of the morpholine ring in this compound suggests that it could be a candidate for drug discovery programs. The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, and the overall scaffold can be modified to optimize binding to various biological targets.

Potential Signaling Pathway Involvement

Given the prevalence of morpholine-containing molecules as kinase inhibitors, a potential area of investigation for this compound is its effect on intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug development. This guide provides a foundational framework for its synthesis and characterization, along with insights into its potential biological activities. Further experimental work is required to confirm the estimated properties and to fully elucidate its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"physical and chemical properties of Methyl 3-chloro-4-morpholinobenzoate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-chloro-4-morpholinobenzoate, a molecule of interest in medicinal chemistry and materials science. Due to its novelty, this document compiles predicted data based on structurally related compounds and outlines a feasible synthetic protocol.

Chemical and Physical Properties

As a compound not widely documented in publicly available literature, the following physical and chemical properties are estimated based on computational models and the known characteristics of analogous structures, such as methyl 3-chloro-4-substituted benzoates. These values should be considered as predictive and require experimental validation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₄ClNO₃ | Calculated |

| Molecular Weight | 255.70 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted based on similar aromatic esters |

| Melting Point | 95 - 110 °C | Estimated based on related compounds |

| Boiling Point | > 350 °C | Estimated to be high due to molecular weight and polarity |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Predicted based on the morpholine and ester functional groups |

| pKa | Basic pKa of the morpholine nitrogen is estimated to be around 5-6. | The electron-withdrawing benzoate ring reduces the basicity of the morpholine nitrogen compared to free morpholine. |

Proposed Synthesis

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The recommended starting material is Methyl 3-chloro-4-fluorobenzoate, where the fluorine atom serves as a good leaving group, activated by the electron-withdrawing ester group para to it.

Experimental Protocol

Reaction: Nucleophilic Aromatic Substitution

Starting Materials:

-

Methyl 3-chloro-4-fluorobenzoate

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine)

-

Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO)

Procedure:

-

To a solution of Methyl 3-chloro-4-fluorobenzoate (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods:

-

¹H NMR: To confirm the presence of aromatic, ester, and morpholine protons.

-

¹³C NMR: To identify the number of unique carbon atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester, C-O-C of the morpholine).

Logical Relationships and Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the synthesis and purification of this compound.

Caption: Proposed synthesis workflow for this compound.

Safety and Handling

-

Methyl 3-chloro-4-fluorobenzoate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Morpholine: Corrosive and flammable. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

DMF: A potential reproductive toxin. Handle with care and avoid exposure.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work. This guide is intended for use by qualified professionals and should be adapted with due consideration for laboratory safety protocols.

An In-depth Technical Guide to Methyl 3-chloro-4-(morpholin-4-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and IUPAC Name

The compound of interest, Methyl 3-chloro-4-morpholinobenzoate, possesses a core benzoic acid methyl ester structure. A chlorine atom is substituted at the 3-position of the benzene ring, and a morpholine ring is attached via its nitrogen atom to the 4-position.

Molecular Structure:

Based on the principles of chemical nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name for this molecule is methyl 3-chloro-4-(morpholin-4-yl)benzoate .

Physicochemical and Spectroscopic Data

Table 1: Estimated Physicochemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₁₂H₁₄ClNO₃ | Calculated |

| Molecular Weight | 255.70 g/mol | Calculated |

| XLogP3 | ~2.5 - 3.5 | Analogous to similar N-aryl morpholines |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

Table 2: Analogous Spectroscopic Data

| Technique | Expected Peaks/Signals | Rationale/Analogous Compounds |

| ¹H NMR | δ ~7.8-8.0 (d, 1H, Ar-H ortho to COOMe), δ ~7.6 (dd, 1H, Ar-H ortho to Cl), δ ~7.0 (d, 1H, Ar-H ortho to morpholine), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (t, 4H, -CH₂-O- of morpholine), δ ~3.1 (t, 4H, -CH₂-N- of morpholine) | Based on published data for substituted methyl benzoates and N-aryl morpholines[1][2][3] |

| ¹³C NMR | δ ~166 (C=O), δ ~155 (C-N), δ ~133 (C-Cl), δ ~131, ~128, ~125, ~115 (Ar-C), δ ~67 (-CH₂-O- of morpholine), δ ~52 (-OCH₃), δ ~48 (-CH₂-N- of morpholine) | Based on published data for N-substituted morpholines and substituted benzoates[1][2][3] |

| FTIR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2800 (Aliphatic C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1500 (Ar C=C stretch), ~1280 (C-O stretch, ester), ~1120 (C-O-C stretch, morpholine), ~830 (C-Cl stretch) | Based on characteristic infrared absorption frequencies for substituted methyl benzoates and morpholine derivatives[4][5][6] |

| Mass Spec. | Expected [M]+• at m/z 255/257 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of •OCH₃, CO, and cleavage of the morpholine ring. A significant fragment would be the loss of the morpholine moiety. | General fragmentation patterns of esters and N-aryl morpholines[7][8][9] |

Synthesis Protocol

The most plausible and efficient method for the synthesis of methyl 3-chloro-4-(morpholin-4-yl)benzoate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, methyl 3-chloro-4-fluorobenzoate, with morpholine. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing ester group and the chlorine atom.

Proposed Synthetic Workflow

Detailed Experimental Methodology

Materials:

-

Methyl 3-chloro-4-fluorobenzoate

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

To a solution of methyl 3-chloro-4-fluorobenzoate (1.0 equivalent) in DMSO, add morpholine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure methyl 3-chloro-4-(morpholin-4-yl)benzoate.

Potential Biological Significance

The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[10][11] Benzoic acid derivatives also exhibit a wide range of biological activities.[12] Therefore, methyl 3-chloro-4-(morpholin-4-yl)benzoate could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, similar 2-morpholinobenzoic acid derivatives have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C.[13] Further research is warranted to explore the biological activity profile of this compound and its derivatives.

As no specific signaling pathway has been elucidated for this particular molecule, a diagrammatic representation is not applicable at this time. Researchers are encouraged to use this guide as a foundational document for further investigation into the properties and potential applications of methyl 3-chloro-4-(morpholin-4-yl)benzoate.

References

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.pdx.edu [web.pdx.edu]

- 4. researchgate.net [researchgate.net]

- 5. brainly.com [brainly.com]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of Methyl 3-chloro-4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic properties of Methyl 3-chloro-4-morpholinobenzoate. Due to the absence of published experimental data for this specific compound in readily accessible scientific databases as of the date of this publication, this document presents predicted spectroscopic data based on the analysis of its constituent functional groups and data from structurally related molecules. This guide also outlines a plausible synthetic route and standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which will be invaluable for researchers planning to synthesize and characterize this compound.

Introduction

This compound is a substituted aromatic compound incorporating a methyl ester, a chloro group, and a morpholine moiety. Such structures are of interest in medicinal chemistry and materials science due to the diverse pharmacological and physicochemical properties imparted by these functional groups. Accurate spectroscopic characterization is crucial for the unambiguous identification and purity assessment of this compound. This guide serves as a foundational resource for researchers, providing predicted data and detailed methodologies to facilitate its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d, J ≈ 2 Hz | 1H | H-2 (Aromatic) |

| ~7.85 | dd, J ≈ 8.5, 2 Hz | 1H | H-6 (Aromatic) |

| ~7.00 | d, J ≈ 8.5 Hz | 1H | H-5 (Aromatic) |

| ~3.90 | s | 3H | -OCH₃ (Ester) |

| ~3.85 | t, J ≈ 4.5 Hz | 4H | -N(CH₂)₂- (Morpholine) |

| ~3.10 | t, J ≈ 4.5 Hz | 4H | -O(CH₂)₂- (Morpholine) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Ester) |

| ~155.0 | C-4 (Aromatic, C-N) |

| ~132.0 | C-6 (Aromatic, C-H) |

| ~130.0 | C-2 (Aromatic, C-H) |

| ~125.0 | C-1 (Aromatic, C-COOCH₃) |

| ~122.0 | C-3 (Aromatic, C-Cl) |

| ~118.0 | C-5 (Aromatic, C-H) |

| ~67.0 | -O(CH₂)₂- (Morpholine) |

| ~52.0 | -OCH₃ (Ester) |

| ~51.0 | -N(CH₂)₂- (Morpholine) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1280, ~1120 | Strong | C-O stretch (ester and ether) |

| ~1240 | Strong | C-N stretch (aryl-amine) |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~780 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 255.07/257.07 | [M]⁺ and [M+2]⁺ molecular ions (due to ³⁵Cl/³⁷Cl isotopes) |

| 224.05/226.05 | [M - OCH₃]⁺ |

| 196.06/198.06 | [M - COOCH₃]⁺ |

| 154.02 | [M - Morpholine - Cl]⁺ |

| 86.06 | [Morpholine]⁺ fragment |

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route involves a nucleophilic aromatic substitution reaction followed by esterification.

-

Step 1: Synthesis of 3-chloro-4-morpholinobenzoic acid. A mixture of 3,4-dichlorobenzoic acid (1 equivalent), morpholine (2.5 equivalents), and a suitable base such as potassium carbonate (2.5 equivalents) in a polar aprotic solvent like DMSO or DMF is heated at 100-150 °C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, poured into water, and acidified to precipitate the product, which is then filtered, washed, and dried.

-

Step 2: Esterification to form this compound. The synthesized 3-chloro-4-morpholinobenzoic acid (1 equivalent) is dissolved in methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The mixture is refluxed for several hours and monitored by TLC. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Purification can be achieved by column chromatography or recrystallization.

3.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For Fourier-Transform Infrared (FT-IR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For EI, a 70 eV electron beam is standard.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualizations

The Enigmatic Profile of Methyl 3-chloro-4-morpholinobenzoate: A Theoretical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-morpholinobenzoate is a chemical compound for which there is a notable absence of published literature regarding its discovery, history, and specific biological activities. This guide serves as a theoretical exploration of its potential synthesis, physicochemical properties, and hypothetical biological relevance based on the known characteristics of its constituent chemical moieties and structurally related compounds. The information presented herein is intended to provide a foundational framework for researchers interested in the prospective investigation of this molecule.

Introduction

The benzoate scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The incorporation of a morpholine ring, a privileged structure in drug discovery, often imparts favorable pharmacokinetic properties, including enhanced solubility and metabolic stability. The specific substitution pattern of a chloro group at the 3-position and a morpholino group at the 4-position of a methyl benzoate core suggests a unique electronic and steric profile that could translate to novel pharmacological effects. This document outlines a hypothetical pathway for the synthesis of this compound and explores its potential as a subject for future research.

Hypothetical Synthesis

The synthesis of this compound can be envisioned through a multi-step process commencing from commercially available starting materials. A plausible synthetic route is proposed below, drawing upon established organic chemistry principles.

Proposed Synthetic Pathway

A logical approach to the synthesis would involve the initial nitration of a chlorinated benzoic acid derivative, followed by reduction of the nitro group to an amine, subsequent nucleophilic aromatic substitution with morpholine, and a final esterification step.

Detailed Experimental Protocols

The following are hypothetical, detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 3-Chloro-4-aminobenzoic acid

-

To a stirred solution of 3-chloro-4-nitrobenzoic acid (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O, 5.0 eq).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Adjust the pH of the residue to approximately 8 with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-chloro-4-aminobenzoic acid.

Step 2: Synthesis of 3-Chloro-4-morpholinobenzoic acid

-

In a sealed vessel, combine 3-chloro-4-aminobenzoic acid (1.0 eq), morpholine (2.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Heat the mixture to 120 °C for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidify the mixture with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-chloro-4-morpholinobenzoic acid.

Step 3: Synthesis of this compound

-

Suspend 3-chloro-4-morpholinobenzoic acid (1.0 eq) in methanol.

-

Carefully add concentrated sulfuric acid (0.2 eq) as a catalyst.

-

Heat the mixture to reflux for 8 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C12H14ClNO3 |

| Molecular Weight | 255.70 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

| Melting Point | Not available |

| Boiling Point | Not available |

Hypothetical Biological Activity and Signaling Pathway

Based on the structural similarity to other substituted benzoates, it is plausible that this compound could exhibit biological activity. For instance, derivatives of 4-amino-3-chloro benzoate have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a target in oncology. The morpholine moiety could enhance binding to the ATP-binding pocket of the EGFR kinase domain.

Potential Research Applications of Methyl 3-chloro-4-morpholinobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-morpholinobenzoate is a synthetic organic compound with a chemical structure that suggests significant potential for biological activity. While this specific molecule is not extensively documented in publicly available literature, its constituent moieties—a substituted benzoate core and a morpholine ring—are present in numerous compounds with well-established pharmacological properties. This technical guide consolidates information on the synthesis, potential biological activities, and prospective research applications of this compound. By examining structurally analogous compounds, we extrapolate potential mechanisms of action and provide detailed experimental protocols to facilitate further investigation into its therapeutic promise, particularly in the fields of oncology and inflammation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. When coupled with a substituted aromatic core, such as 3-chloro-4-aminobenzoic acid derivatives, the resulting molecules have demonstrated a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on the potential of this compound as a novel subject for drug discovery and development, providing a foundational resource for researchers interested in exploring its properties.

Chemical Profile and Synthesis

Chemical Structure:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Methyl 3-chloro-4-fluorobenzoate (1 equivalent)

-

Morpholine (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of Methyl 3-chloro-4-fluorobenzoate in anhydrous DMSO, add morpholine and potassium carbonate.

-

Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

-

Potential Research Applications

Based on the biological activities of structurally related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

The presence of the morpholine moiety in conjunction with a substituted aromatic ring is a common feature in a number of potent anticancer agents. Many such compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of 4-amino-3-chlorobenzoate have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to a reduction in tumor growth and proliferation.

3.1.2. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Morpholine-containing compounds have been identified as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for cancer therapy.

An In-depth Technical Guide on Methyl 3-chloro-4-morpholinobenzoate Derivatives and Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-chloro-4-morpholinobenzoate and its derivatives, compounds of significant interest in medicinal chemistry. This document details their synthesis, biological activities, and underlying mechanisms of action, with a particular focus on their role as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival. This guide includes detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

This compound and its analogs are a class of synthetic organic compounds that have garnered attention for their potential therapeutic applications. The core structure, featuring a substituted benzoic acid moiety with a morpholine group, is a recognized pharmacophore in various biologically active molecules. The presence of the morpholine ring can enhance the pharmacokinetic and pharmacodynamic properties of a compound. This guide explores the synthesis of these derivatives, their biological evaluation, and their potential as targeted therapeutic agents.

Synthesis of this compound and Derivatives

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is a methyl benzoate derivative with a suitable leaving group at the 4-position, such as a fluorine or chlorine atom. The morpholine then acts as a nucleophile, displacing the leaving group to form the desired product.

General Synthetic Pathway

A general and adaptable synthetic route to methyl 4-morpholinobenzoate derivatives is outlined below. This can be modified for the synthesis of the specific 3-chloro substituted analog.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of Methyl 4-(morpholin-4-yl)benzoate

This protocol describes the synthesis of a closely related analog, which can be adapted for the synthesis of this compound by starting with methyl 3-chloro-4-fluorobenzoate.

Materials:

-

Methyl 4-fluorobenzoate

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of methyl 4-fluorobenzoate (1 equivalent) in DMF, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 4-(morpholin-4-yl)benzoate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Derivatives of 4-morpholinobenzoic acid are being investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. Many morpholine-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[3][4]

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Inhibition of PI3K by Morpholine Derivatives

The morpholine moiety in these compounds often plays a crucial role in binding to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to the downstream inactivation of Akt and mTORC1, ultimately resulting in decreased cell proliferation and survival.

Quantitative Biological Data

| Compound Class | Target | IC₅₀ (nM) | Reference |

| Pyridinylfuranopyrimidine derivatives | PI3Kα | 2 | [5] |

| PI3Kβ | 3 | [5] | |

| PI3Kδ | 3 | [5] | |

| PI3Kγ | 15 | [5] | |

| Pan-PI3K Inhibitor (Buparlisib) | PI3Kα | 52 | [5] |

| PI3Kβ | 166 | [5] | |

| PI3Kδ | 116 | [5] | |

| PI3Kγ | 262 | [5] | |

| PI3Kα/δ Inhibitor (Pictilisib) | PI3Kα | 3 | [5] |

Table 1: IC₅₀ values of representative morpholine-containing PI3K inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro PI3K Alpha Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against the PI3Kα enzyme.

Caption: Workflow for an in vitro PI3K alpha inhibition assay.

Materials:

-

Recombinant human PI3Kα enzyme

-

PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)

-

ATP

-

PIP2 substrate

-

Test compounds (e.g., this compound derivatives)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add 0.5 µL of the diluted compound or vehicle (for control).

-

Add 4 µL of a pre-mixed solution containing the PI3Kα enzyme and PIP2 substrate in kinase buffer to each well.

-

Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP generated and thus the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-morpholinobenzoic acid derivatives is influenced by the nature and position of substituents on the benzene ring. For PI3K inhibitors, the morpholine moiety is often crucial for hinge-binding interactions within the ATP pocket of the kinase. The chloro substituent at the 3-position of the benzoate ring can modulate the electronic properties and conformation of the molecule, potentially influencing its binding affinity and selectivity. Further SAR studies are necessary to fully elucidate the impact of various substitutions on the biological activity of this class of compounds.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with potential therapeutic applications, particularly in oncology. Their ability to inhibit the PI3K/Akt/mTOR signaling pathway makes them attractive candidates for further investigation. This technical guide provides a foundational resource for researchers, offering insights into their synthesis, biological activity, and methods for their evaluation. Future work should focus on the synthesis and biological testing of a broader range of analogs to establish a comprehensive structure-activity relationship and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles for preclinical and clinical development.

References

- 1. air.unimi.it [air.unimi.it]

- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. promega.es [promega.es]

The Ascending Profile of 3-Chloro-4-Aminobenzoate Derivatives in Medicinal Chemistry: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-4-aminobenzoate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of these derivatives, with a particular focus on their promising applications in oncology. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this burgeoning field.

Synthetic Strategies and Chemical Landscape

The core 3-chloro-4-aminobenzoate structure is typically synthesized from 4-amino-3-chlorobenzoic acid or its precursors. A common synthetic route involves the esterification of 4-amino-3-chlorobenzoic acid, followed by derivatization of the amino group. For instance, the synthesis of novel 4-amino-3-chloro benzoate ester derivatives often commences with the conversion of 4-amino-3-chlorobenzoic acid to its methyl ester, which then serves as a key intermediate for the introduction of various pharmacophores.

One notable synthetic pathway involves the reaction of methyl 4-amino-3-chlorobenzoate with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is a crucial precursor for the synthesis of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, which have shown significant biological activities.

A patented method for the synthesis of a related amide derivative, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, starts from 3-nitro-4-chlorobenzoic acid. This multi-step process involves condensation with 3-chloro-2-methylaniline, followed by reduction of the nitro group to yield the final amino-substituted product[1].

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant body of research on 3-chloro-4-aminobenzoate derivatives has centered on their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a prime target for therapeutic intervention.

Recent studies have demonstrated that certain 4-amino-3-chloro benzoate ester derivatives, particularly those incorporating hydrazine-1-carbothioamide moieties, exhibit potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer)[2]. The mechanism of action for these compounds is believed to involve the inhibition of EGFR's tyrosine kinase activity, which in turn triggers the extrinsic apoptotic pathway.

Quantitative Structure-Activity Relationship (SAR)

The anticancer activity of these derivatives is significantly influenced by the nature of the substituents on the core scaffold. While a comprehensive quantitative structure-activity relationship (QSAR) table for a broad series of 3-chloro-4-aminobenzoate derivatives is still an area of active research, preliminary findings indicate that the presence of specific functional groups is crucial for potent EGFR inhibition and cytotoxicity. For example, in a series of newly synthesized 4-amino-3-chloro benzoate ester derivatives, the hydrazine-1-carbothioamide derivative designated as N5a displayed the most promising activity[2].

Table 1: In Vitro Cytotoxic Activity of Selected 4-Amino-3-Chloro Benzoate Ester Derivatives

| Compound | Cell Line | IC50 (µM) |

| N5a | A549 | Data not explicitly provided in a comparable table in the search results |

| HepG2 | Data not explicitly provided in a comparable table in the search results | |

| HCT-116 | Data not explicitly provided in a comparable table in the search results | |

| Erlotinib | A549 | Reference compound, data varies across studies |

| HepG2 | Reference compound, data varies across studies | |

| HCT-116 | Reference compound, data varies across studies |

Note: While the referenced study highlights the promising activity of compound N5a, specific IC50 values were not presented in a comparative tabular format in the available search results. Further investigation of the primary literature is recommended to obtain this specific quantitative data.

Signaling Pathway: EGFR Inhibition and Apoptosis Induction

The inhibition of EGFR by 3-chloro-4-aminobenzoate derivatives disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation. A key consequence of EGFR inhibition is the activation of the apoptotic machinery. The binding of these inhibitors to the ATP-binding site of the EGFR tyrosine kinase domain prevents its autophosphorylation and subsequent activation of pro-survival pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT pathways. This blockade ultimately leads to the activation of the extrinsic apoptosis pathway, characterized by the activation of caspase-8 and the executioner caspase-3, culminating in programmed cell death.

References

Methodological & Application

Synthesis Protocol for Methyl 3-chloro-4-morpholinobenzoate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 3-chloro-4-morpholinobenzoate, a compound of interest in medicinal chemistry due to the prevalence of the morpholine moiety in various biologically active molecules. The procedure outlined is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic synthesis.

Introduction

Morpholine and its derivatives are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. The incorporation of a morpholine ring can enhance the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. This compound serves as a valuable intermediate for the synthesis of more complex pharmaceutical agents. This protocol details a reliable method for its preparation from Methyl 3-chloro-4-fluorobenzoate and morpholine.

Data Presentation

The following table summarizes the key reactants and expected product information for the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl 3-chloro-4-fluorobenzoate | C₈H₆ClFO₂ | 188.58 | Starting Material |

| Morpholine | C₄H₉NO | 87.12 | Nucleophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent |

| This compound | C₁₂H₁₄ClNO₃ | 255.70 | Product |

Experimental Protocol

This protocol describes the synthesis of this compound via a nucleophilic aromatic substitution reaction.

Materials:

-

Methyl 3-chloro-4-fluorobenzoate

-

Morpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask. The volume of DMSO should be sufficient to dissolve the starting material and allow for efficient stirring.

-

Addition of Nucleophile: Add morpholine (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a representative signaling pathway that could be influenced by such a molecule.

References

Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-chloro-4-morpholinobenzoate, a key intermediate in pharmaceutical research, utilizing the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers an efficient method for the formation of the C-N bond between an aryl halide and a secondary amine. The protocol is adapted from established procedures for the amination of aryl chlorides and is designed to be a reliable starting point for laboratory synthesis.[1][2][3]

Introduction

The Buchwald-Hartwig amination is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmacologically active compounds.[4] The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand to couple an aryl halide or triflate with an amine.[5] This method has found broad application in drug discovery and development due to its functional group tolerance and high efficiency.[5] This application note details the synthesis of this compound from Methyl 3-chloro-4-fluorobenzoate and morpholine, a transformation valuable for the construction of more complex molecular scaffolds.

Data Presentation

The following table summarizes the optimized reaction conditions for the Buchwald-Hartwig amination for the synthesis of this compound. These parameters are based on analogous reactions and are intended as a starting point for optimization.[1][2][3]

| Parameter | Value |

| Starting Material | Methyl 3-chloro-4-fluorobenzoate |

| Reagent | Morpholine |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |

| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) |

| Base | Sodium tert-butoxide (NaOtBu) |

| Solvent | Toluene |

| Catalyst Loading | 1.5 mol% |

| Ligand Loading | 3.0 mol% |

| Base Stoichiometry | 2.0 equivalents |

| Reagent Stoichiometry | 1.5 equivalents |

| Reaction Temperature | 100 °C (Reflux) |

| Reaction Time | 6-12 hours |

| Typical Yield | 85-95% (Estimated) |

Experimental Protocol

Materials:

-

Methyl 3-chloro-4-fluorobenzoate

-

Morpholine

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene via syringe.

-

Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes.

-

Reagent Addition: Add Methyl 3-chloro-4-fluorobenzoate (1.0 equiv.) and morpholine (1.5 equiv.) to the flask under the inert atmosphere.

-

Reaction: Fit the flask with a reflux condenser under the inert gas and heat the mixture to 100 °C (reflux) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Visualizations

Reaction Scheme:

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

References

- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]

Application Notes and Protocols: Synthesis of Methyl 3-chloro-4-morpholinobenzoate via Nucleophilic Aromatic Substitution

FOR RESEARCH USE ONLY

Abstract

This document provides a detailed protocol for the synthesis of Methyl 3-chloro-4-morpholinobenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This protocol outlines the reaction of Methyl 3,4-dichlorobenzoate with morpholine in the presence of a suitable base and solvent. Detailed experimental procedures, purification methods, and characterization data are provided to guide researchers in successfully synthesizing this target compound.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry, enabling the facile construction of complex aromatic molecules.[1][2] This reaction is particularly prevalent in the pharmaceutical industry for the synthesis of a wide array of drug candidates.[3] The SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The reaction is favored when the aromatic ring is substituted with electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide.[4]

The target molecule, this compound, incorporates a morpholine moiety, a common heterocycle in drug molecules known to improve pharmacokinetic properties, and a substituted benzoate core. This application note details a robust and reproducible method for its synthesis, starting from commercially available Methyl 3,4-dichlorobenzoate and morpholine.

Reaction Scheme

The synthesis of this compound proceeds via the selective displacement of the chlorine atom at the C4 position of Methyl 3,4-dichlorobenzoate by morpholine. The ester group at the C1 position and the chlorine at the C3 position activate the C4 position for nucleophilic attack.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

Methyl 3,4-dichlorobenzoate

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3,4-dichlorobenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting material is consumed (typically 8-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water. A precipitate should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 3,4-dichlorobenzoate | Starting Material | C₈H₆Cl₂O₂ | 205.04 |

| Morpholine | Reagent | C₄H₉NO | 87.12 |

| This compound | Product | C₁₂H₁₄ClNO₃ | 255.70 |

Table 2: Predicted Spectroscopic Data for this compound

| Data Type | Predicted Values |

| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (d, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H, -OCH₃), 3.85 (t, 4H, -N(CH₂)₂), 3.10 (t, 4H, -O(CH₂)₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 166.0 (C=O), 155.0 (C-N), 133.0 (C-Cl), 131.0 (Ar-C), 128.0 (Ar-C), 125.0 (Ar-C), 118.0 (Ar-C), 66.5 (-O-CH₂), 52.0 (-OCH₃), 50.0 (-N-CH₂) |

| Mass Spec (EI) | m/z: 255 (M⁺), 257 (M+2⁺, chlorine isotope pattern) |

| IR (KBr) | ν (cm⁻¹): ~2950 (C-H), ~1720 (C=O, ester), ~1600, ~1500 (C=C, aromatic), ~1280 (C-O, ester), ~1120 (C-O-C, morpholine), ~850 (C-Cl) |

Note: The spectroscopic data presented are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Nucleophilic Aromatic Substitution Mechanism

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This SNAr reaction is efficient and utilizes readily available starting materials. The detailed procedure and purification guidelines should enable researchers to obtain the desired product in good yield and purity, facilitating its use in further synthetic applications, particularly in the field of drug discovery and development.

References

- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Purification of Methyl 3-chloro-4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 3-chloro-4-morpholinobenzoate, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles and purification techniques for structurally similar compounds. Optimization of these protocols may be necessary to achieve desired purity and yield for specific applications.

Introduction

This compound is a substituted benzoate derivative. Its purification is critical to ensure the removal of unreacted starting materials, byproducts, and other impurities, which can impact the efficacy, safety, and quality of downstream products in drug development. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. This document outlines three primary purification techniques: recrystallization, column chromatography, and vacuum distillation.

Purification Methods

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol:

-

Solvent Selection: Begin by selecting an appropriate solvent or solvent system. Ideal solvents should dissolve the crude this compound sparingly at room temperature but readily at an elevated temperature. Potential solvents include ethanol, methanol, isopropanol, ethyl acetate, or mixtures with water.

-

Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of the selected hot solvent to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the product will decrease, leading to the formation of crystals. For improved yield, the flask can be subsequently placed in an ice bath.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-